N1,N3-BIS(3-ETHYNYLPHENYL)BENZENE-1,3-DICARBOXAMIDE
Overview
Description
N1,N3-BIS(3-ETHYNYLPHENYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two ethynylphenyl groups attached to a benzene-1,3-dicarboxamide core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(3-ETHYNYLPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 3-ethynylaniline with benzene-1,3-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(3-ETHYNYLPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1,N3-BIS(3-ETHYNYLPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N3-BIS(3-ETHYNYLPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions with aromatic systems, while the amide groups can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N1,N3-bis(3-pyridinylmethyl)benzene-1,3-dicarboxamide: Known for its use in medicinal chemistry.
Emeramide (BDTH2): A mercury chelator and antioxidant.
N1,N3,N5-Tris(pyridin-4-yl)benzene-1,3,5-tricarboxamide: Used in the study of hydrogen-bonded organic frameworks.
Uniqueness
N1,N3-BIS(3-ETHYNYLPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its ethynyl groups, which provide additional reactivity and potential for forming complex structures. This makes it a valuable compound for research in materials science and organic synthesis.
Properties
IUPAC Name |
1-N,3-N-bis(3-ethynylphenyl)benzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c1-3-17-8-5-12-21(14-17)25-23(27)19-10-7-11-20(16-19)24(28)26-22-13-6-9-18(4-2)15-22/h1-2,5-16H,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOWUOYQMGZSEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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